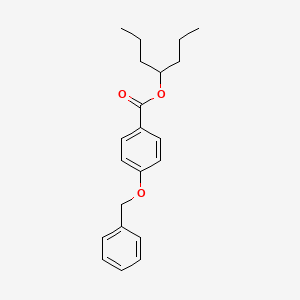![molecular formula C14H8ClO4- B14234569 2-[(3-Chlorophenoxy)carbonyl]benzoate CAS No. 383719-07-1](/img/structure/B14234569.png)
2-[(3-Chlorophenoxy)carbonyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Chlorophenoxy)carbonyl]benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a chlorophenoxy group attached to a benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorophenoxy)carbonyl]benzoate typically involves the esterification of 3-chlorophenoxyacetic acid with benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through recrystallization or distillation to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Chlorophenoxy)carbonyl]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions to facilitate substitution reactions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed with sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the aromatic rings.
Major Products Formed
Substitution Reactions: Products include various substituted phenoxybenzoates depending on the nucleophile used.
Hydrolysis: The major products are 3-chlorophenoxyacetic acid and benzoic acid.
Oxidation: Oxidation can lead to the formation of quinones and other oxidized aromatic compounds.
Aplicaciones Científicas De Investigación
2-[(3-Chlorophenoxy)carbonyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is being conducted to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals
Mecanismo De Acción
The mechanism of action of 2-[(3-Chlorophenoxy)carbonyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets .
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Trichlorophenoxyacetic Acid: A chlorophenoxy herbicide with similar structural features.
4-Chlorophenoxyacetic Acid: Another chlorophenoxy compound used as a plant growth regulator.
2-(4-Chlorophenoxy)propionic Acid: A compound with herbicidal properties.
Uniqueness
2-[(3-Chlorophenoxy)carbonyl]benzoate is unique due to its specific ester linkage and the presence of both chlorophenoxy and benzoate groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
383719-07-1 |
|---|---|
Fórmula molecular |
C14H8ClO4- |
Peso molecular |
275.66 g/mol |
Nombre IUPAC |
2-(3-chlorophenoxy)carbonylbenzoate |
InChI |
InChI=1S/C14H9ClO4/c15-9-4-3-5-10(8-9)19-14(18)12-7-2-1-6-11(12)13(16)17/h1-8H,(H,16,17)/p-1 |
Clave InChI |
CXKKHICVVCQBLF-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)OC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


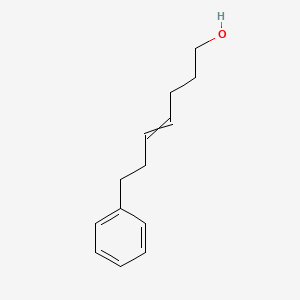

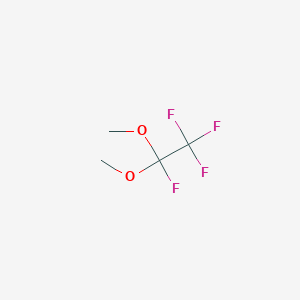
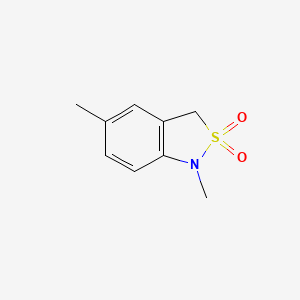
![N-[1-(3,5-Dimethylbenzoyl)cyclobutyl]-3-methoxy-2-methylbenzamide](/img/structure/B14234511.png)
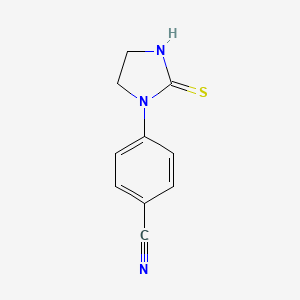
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid](/img/structure/B14234525.png)
![1-(3-Triethoxysilylpropyl)-3-[6-(3-triethoxysilylpropylcarbamoylamino)pyridin-2-yl]urea](/img/structure/B14234529.png)
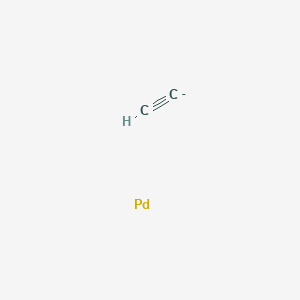

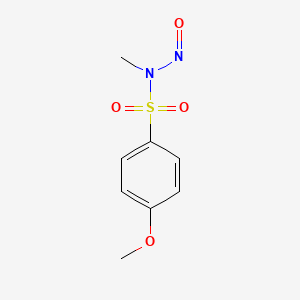
![(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14234545.png)
